
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a hexenoic acid chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain is then attached to the cyclohexene ring through a series of reactions, including alkylation and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect metabolic pathways, including those involved in energy production and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Used as an intermediate in organic synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde: Studied for its biological activities.
Uniqueness
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
110334-57-1 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid |
InChI |
InChI=1S/C16H26O2/c1-12(8-10-15(17)18)7-9-14-13(2)6-5-11-16(14,3)4/h6,8,14H,5,7,9-11H2,1-4H3,(H,17,18) |
Clé InChI |
AXWIXYBWGMGSNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1CCC(=CCC(=O)O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)

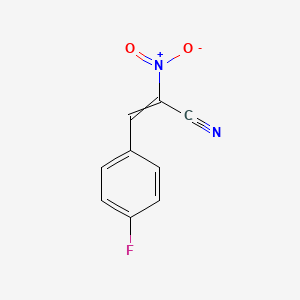
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)
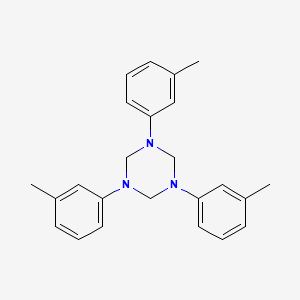
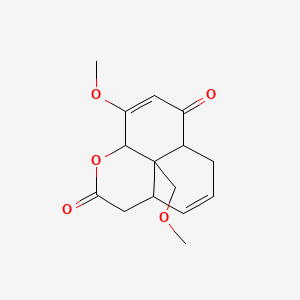
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
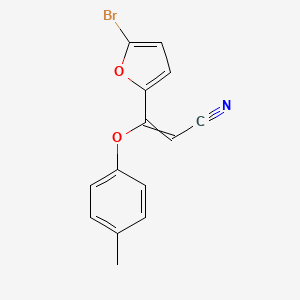



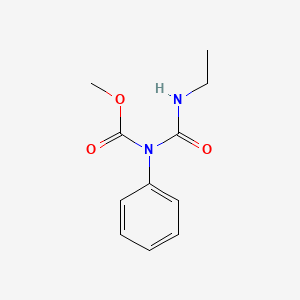
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

